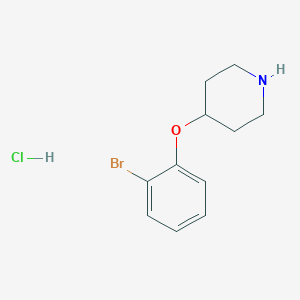
2-Bromophenyl 4-piperidinyl ether hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromophenyl 4-piperidinyl ether hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the o-bromo-p-methoxyphenyl ether group is introduced as a new protecting/radical translocating (PRT) group, which is relevant to the bromophenyl component of the compound . Additionally, the synthesis of various bromophenyl and piperidine derivatives is discussed, which may share similarities with the synthesis and properties of "2-Bromophenyl 4-piperidinyl ether hydrochloride" .
Synthesis Analysis
The synthesis of related compounds involves several steps and different chemical reactions. For example, the o-bromo-p-methoxyphenyl ether group is introduced via Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . Similarly, the synthesis of enantioenriched piperidinols from α-dibenzylamino aldehydes involves a reaction with 4-butenylmagnesium bromide in diethyl ether . These methods could potentially be adapted for the synthesis of "2-Bromophenyl 4-piperidinyl ether hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-Bromophenyl 4-piperidinyl ether hydrochloride" can be complex, with various substituents affecting the overall properties. The presence of a bromophenyl group can influence the reactivity and stability of the compound . The piperidine ring, a common motif in many pharmaceuticals, can impart certain biological activities and is often used in the synthesis of more complex molecules .
Chemical Reactions Analysis
The chemical reactions involving bromophenyl groups and piperidine derivatives can be quite diverse. For instance, the PRT group mentioned in one study is capable of generating radicals from C–H bonds β to the protected alcohol . The reactivity of the bromophenyl group can also be utilized in the formation of phosphonated derivatives, which have applications in polymeric electrolyte membranes for fuel cells . The reactions of bromophenyl compounds with Grignard reagents to produce tertiary amino alcohols are another example of the chemical versatility of these groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Bromophenyl 4-piperidinyl ether hydrochloride" would likely be influenced by the presence of the bromophenyl and piperidinyl groups. Compounds with bromophenyl groups have been shown to possess excellent thermal and oxidative stability, as well as low permeability to certain solvents . The piperidine derivatives are known for their ability to form stable chiral centers, which is crucial for the synthesis of enantioenriched compounds . The hydrochloride salt form would also affect the solubility and ionic character of the compound, potentially making it more water-soluble and thus affecting its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Anion-Exchange Membranes (AEMs)
Research has shown that ether-bond-free poly(biphenyl piperidine)s, which may be structurally related to 2-Bromophenyl 4-piperidinyl ether hydrochloride, are prepared to enhance the alkaline stability of AEMs. The introduction of piperidine cationic groups and a cross-linked structure through bromoethanol and dibromohexane has demonstrated significant improvements. This strategy helps solve the trade-off between ionic conductivity and stability in AEMs, showing high conductivity, reasonable water absorption, low swelling ratios, and notable alkaline stability, which is crucial for applications like H2/O2 fuel cells Xinming Du et al., 2021.
Synthesis of Tertiary Amino Alcohols
The compound has been involved in the synthesis of tertiary amino alcohols, specifically as 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides. These compounds, considered analogs to Trihexyphenidyl, were obtained through reactions of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds in diethyl ether. This synthesis pathway may provide insights into developing novel compounds with potential applications in medicinal chemistry or as intermediates for other chemical syntheses A. U. Isakhanyan et al., 2008.
Environmental Chemistry
In the context of environmental chemistry, the oxidation of bromophenols, which are structurally related to 2-Bromophenyl 4-piperidinyl ether hydrochloride, has been studied during water treatment processes using potassium permanganate. The study focused on the reaction kinetics and the potential formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). These findings are crucial for understanding the environmental impact and fate of bromophenol-derived compounds during oxidative water treatments Jin Jiang et al., 2014.
Material Science
In material science, fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group and its phosphonated derivative have been explored. The high-molecular-weight fluorinated poly(aryl ether) synthesized from a bromo-bisphenol shows excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. These properties suggest its potential as a polymeric electrolyte membrane for fuel cell applications, highlighting the role of bromophenyl-based compounds in developing advanced materials Baijun Liu et al., 2006.
Propiedades
IUPAC Name |
4-(2-bromophenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCDTFIAHLQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenyl 4-piperidinyl ether hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

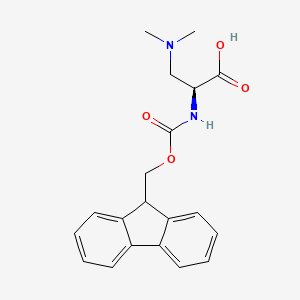
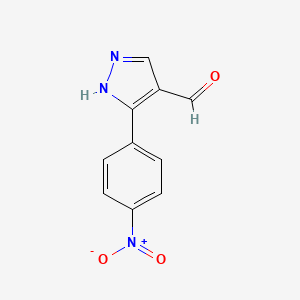
![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)
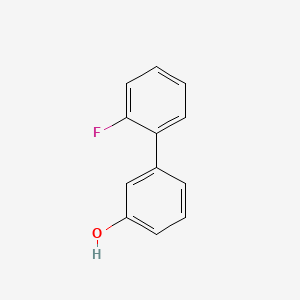
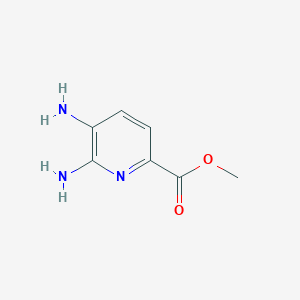
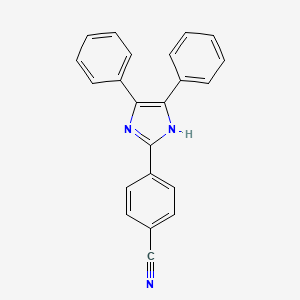
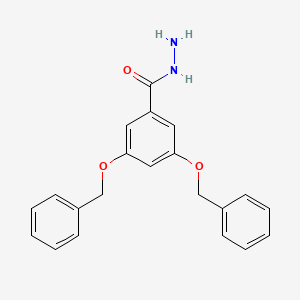
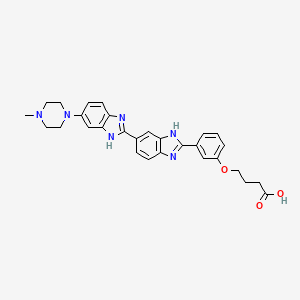
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)
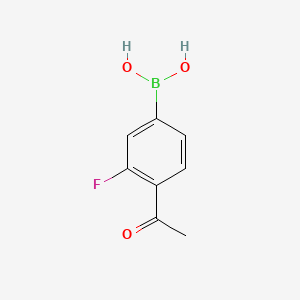
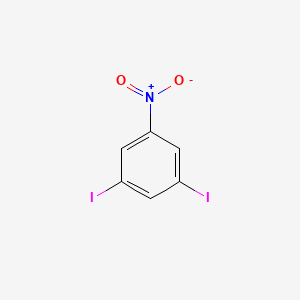

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)